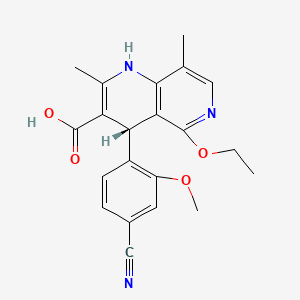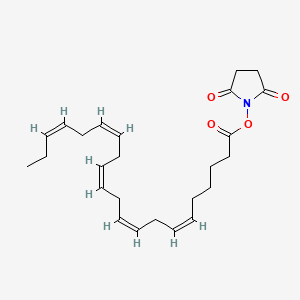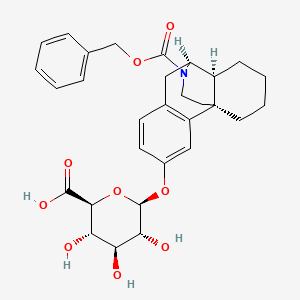
3-Deoxyglucosone-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Deoxyglucosone-13C6 is a stable isotope-labeled compound, specifically a derivative of 3-Deoxyglucosone. This compound is notable for its role as a glycating agent, which means it can react with proteins and other biomolecules to form advanced glycation end-products (AGEs). These AGEs are implicated in various diseases, including diabetes and its complications .
Méthodes De Préparation
The synthesis of 3-Deoxyglucosone-13C6 involves the incorporation of carbon-13 isotopes into the molecular structure of 3-Deoxyglucosone. One common method for synthesizing such isotopically labeled compounds is through the acetylation of [13C6]-glucose using acetic anhydride and pyridine . This method ensures the incorporation of the carbon-13 isotopes into the glucose molecule, which is then converted into this compound through a series of chemical reactions.
Analyse Des Réactions Chimiques
3-Deoxyglucosone-13C6 undergoes several types of chemical reactions, primarily due to its reactive dicarbonyl structure. These reactions include:
Oxidation: this compound can be oxidized to form various AGEs.
Reduction: It can be reduced under specific conditions, although this is less common.
Glycation: This is the most significant reaction, where this compound reacts with proteins to form AGEs.
Common reagents used in these reactions include reducing sugars and primary amino groups in biomolecules. The major products formed from these reactions are AGEs, which can lead to structural and functional alterations in proteins .
Applications De Recherche Scientifique
3-Deoxyglucosone-13C6 has several scientific research applications:
Chemistry: It is used as a reference material in studies involving glycation and AGE formation.
Biology: Researchers use it to study the effects of glycation on proteins and other biomolecules.
Medicine: It is used to investigate the role of AGEs in diseases such as diabetes, atherosclerosis, and Alzheimer’s disease.
Industry: It is employed in the development of diagnostic tools and therapeutic agents targeting AGEs
Mécanisme D'action
The primary mechanism by which 3-Deoxyglucosone-13C6 exerts its effects is through glycation. This process involves the non-enzymatic reaction between the compound and proteins, leading to the formation of AGEs. These AGEs can cause oxidative stress and structural alterations in proteins, compromising their normal function. For example, this compound can interfere with insulin signaling and attenuate insulin action on glucose-induced glucagon-like peptide-1 secretion .
Comparaison Avec Des Composés Similaires
3-Deoxyglucosone-13C6 is similar to other glycating agents such as methylglyoxal. Both compounds are potent precursors of AGEs and contribute significantly to AGE formation. this compound is unique due to its specific isotopic labeling, which makes it particularly useful in research applications requiring precise tracking of molecular interactions .
Similar compounds include:
Methylglyoxal: Another potent glycating agent involved in AGE formation.
1-(1’-Pyrrolidinyl)-2-propanone: Formed through retro-aldol reactions of Amadori compounds.
Propriétés
Formule moléculaire |
C6H10O5 |
|---|---|
Poids moléculaire |
168.10 g/mol |
Nom IUPAC |
(5S,6R)-2,5-dihydroxy-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxan-3-one |
InChI |
InChI=1S/C6H10O5/c7-2-5-3(8)1-4(9)6(10)11-5/h3,5-8,10H,1-2H2/t3-,5+,6?/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
Clé InChI |
UHPMJDGOAZMIID-ICHFKKNJSA-N |
SMILES isomérique |
[13CH2]1[13C@@H]([13C@H](O[13CH]([13C]1=O)O)[13CH2]O)O |
SMILES canonique |
C1C(C(OC(C1=O)O)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



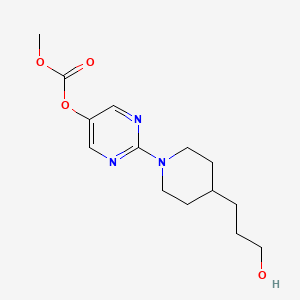

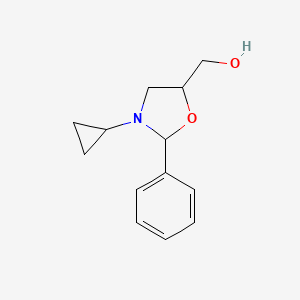
![N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-beta-alanine-d3 Methyl Ester](/img/structure/B13848604.png)
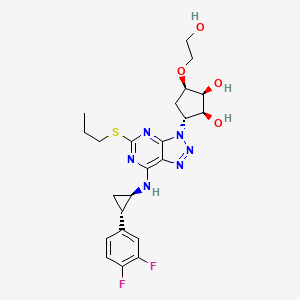

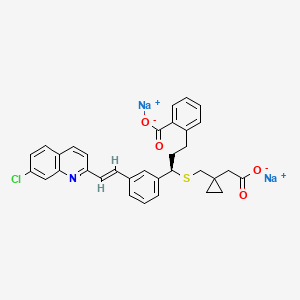
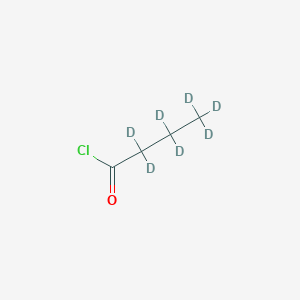
![(2S,3S,6S)-6-[4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13848628.png)
